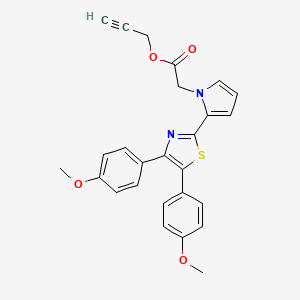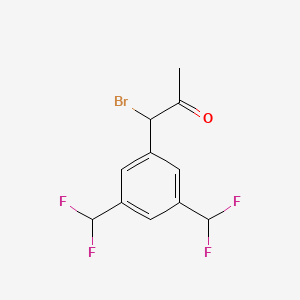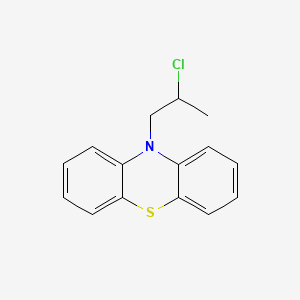
1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester is a complex organic compound that features a pyrrole ring, a thiazole ring, and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other pyrrole-forming reactions.
Thiazole Ring Formation: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The methoxyphenyl groups can be attached through Suzuki or Stille coupling reactions.
Esterification: Finally, the esterification of the acetic acid moiety with 2-propynyl alcohol can be achieved using standard esterification techniques, such as Fischer esterification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers or electronic materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-1-acetic acid derivatives: Compounds with similar pyrrole-acetic acid structures.
Thiazole derivatives: Compounds containing the thiazole ring.
Methoxyphenyl derivatives: Compounds with methoxy-substituted phenyl groups.
Uniqueness
1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrole and thiazole rings, along with methoxyphenyl groups, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
101001-50-7 |
|---|---|
Formule moléculaire |
C26H22N2O4S |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
prop-2-ynyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate |
InChI |
InChI=1S/C26H22N2O4S/c1-4-16-32-23(29)17-28-15-5-6-22(28)26-27-24(18-7-11-20(30-2)12-8-18)25(33-26)19-9-13-21(31-3)14-10-19/h1,5-15H,16-17H2,2-3H3 |
Clé InChI |
IJPLCLPPWSWGNX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)OCC#C)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)





![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride](/img/structure/B14069458.png)
![2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)


![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
